Pyrrolo[1,2-c]pyrimidine-3-carbonitrile
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Overview
Description
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural framework, which combines a pyrrolo ring fused with a pyrimidine ring, and a carbonitrile group at the third position. This structure imparts the compound with unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One efficient method involves a one-pot three-component coupling followed by an oxidative cyclization reaction . This method allows for the rapid construction of the pyrrolo[1,2-c]pyrimidine core with the formation of multiple bonds in a single reaction sequence.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while reduction may produce pyrrolo[1,2-c]pyrimidine-3-methanol.
Scientific Research Applications
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Investigated for its anticancer properties, particularly against liver cancer cells.
Industry: Utilized in the development of new materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Pyrrolo[2,3-c]isoquinoline:
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-carbonitrile stands out due to its specific structural features and the presence of a carbonitrile group, which imparts unique reactivity and biological activity. Its ability to inhibit kinases and affect cancer cell viability makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H |
InChI Key |
ZDBCHCHMWXOJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C#N |
Origin of Product |
United States |
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